molecular formula C24H25N3O6S B11053584 ethyl 4-(3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

ethyl 4-(3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B11053584
M. Wt: 483.5 g/mol
InChI Key: HFMVGKOALAKRNW-UHFFFAOYSA-N
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Description

ETHYL 4-(3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a piperazine ring, a benzoate ester, and a methanesulfonyl group, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperazine Intermediate: This involves the reaction of 4-(METHYLSULFONYL)PHENYL with piperazine under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the 2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL structure.

    Esterification: The final step involves esterification with benzoic acid to form the benzoate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

ETHYL 4-(3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets. The piperazine ring and methanesulfonyl group play crucial roles in binding to enzymes and receptors, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to interact with multiple targets, making it versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE
  • METHYL 4-(3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE
  • PROPYL 4-(3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE

Uniqueness

ETHYL 4-(3-{4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINO}-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE is unique due to its specific ester group, which influences its solubility and reactivity. The presence of the ethyl group makes it more lipophilic compared to its methyl and propyl analogs, affecting its biological activity and pharmacokinetics.

Properties

Molecular Formula

C24H25N3O6S

Molecular Weight

483.5 g/mol

IUPAC Name

ethyl 4-[3-[4-(4-methylsulfonylphenyl)piperazin-1-yl]-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C24H25N3O6S/c1-3-33-24(30)17-4-6-19(7-5-17)27-22(28)16-21(23(27)29)26-14-12-25(13-15-26)18-8-10-20(11-9-18)34(2,31)32/h4-11,16H,3,12-15H2,1-2H3

InChI Key

HFMVGKOALAKRNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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